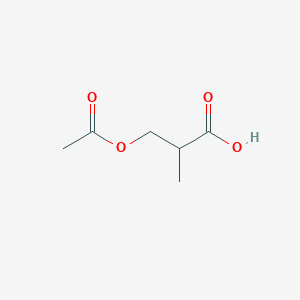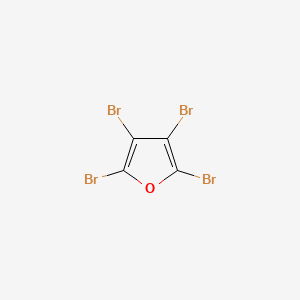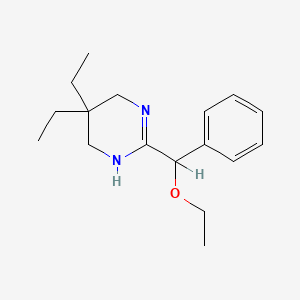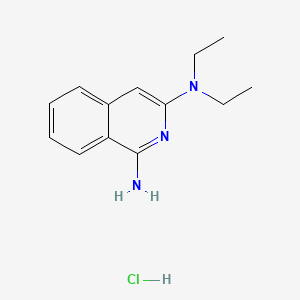![molecular formula C3F8S2 B14675261 1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane CAS No. 34880-32-5](/img/structure/B14675261.png)
1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms and a disulfanyl group, making it highly reactive and useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of pentafluoroethane with trifluoromethyl disulfide in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions. The product is then purified using distillation and other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfanyl group to thiols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane involves its interaction with various molecular targets. The compound’s high reactivity is attributed to the presence of multiple fluorine atoms and the disulfanyl group, which can form strong bonds with other molecules. This reactivity allows it to participate in various chemical reactions, making it a valuable tool in synthetic chemistry and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with similar reactivity but different structural features.
Ethane, 1,1,2,2-tetrafluoro-: A simpler fluorinated ethane derivative with fewer fluorine atoms.
Uniqueness
1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane is unique due to its combination of multiple fluorine atoms and a disulfanyl group, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under harsh conditions.
Eigenschaften
CAS-Nummer |
34880-32-5 |
|---|---|
Molekularformel |
C3F8S2 |
Molekulargewicht |
252.15 g/mol |
IUPAC-Name |
1,1,1,2,2-pentafluoro-2-(trifluoromethyldisulfanyl)ethane |
InChI |
InChI=1S/C3F8S2/c4-1(5,6)2(7,8)12-13-3(9,10)11 |
InChI-Schlüssel |
YTRCIVIVCWSDLV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)SSC(F)(F)F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)


![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)
![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)




![4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate](/img/structure/B14675228.png)




